Phenothiazine-10-carboxaldehyde

概要

説明

Phenothiazine-10-carboxaldehyde is a derivative of phenothiazine, an S, N heterocyclic compound known for its versatile applications in various fields. Phenothiazine itself is a well-known building block in organic chemistry due to its unique chemical and physical properties, including its electron-rich nature and ability to undergo various chemical modifications .

準備方法

Synthetic Routes and Reaction Conditions: Phenothiazine-10-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of phenothiazine using Vilsmeier-Haack reaction, where phenothiazine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 10-position .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process .

化学反応の分析

Types of Reactions: Phenothiazine-10-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenothiazine-10-carboxylic acid.

Reduction: Reduction reactions can convert it to phenothiazine-10-methanol.

Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and electrophiles (e.g., acyl chlorides) are commonly employed.

Major Products:

Oxidation: Phenothiazine-10-carboxylic acid.

Reduction: Phenothiazine-10-methanol.

Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Phenothiazine derivatives, including PTCA, have been investigated for their potential as anticancer agents. Recent studies have shown that compounds derived from phenothiazine can act as dual inhibitors targeting human farnesyltransferase (FTase) and tubulin polymerization, both crucial for cancer cell proliferation. For instance, specific phenothiazine derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range . This dual-action mechanism allows for a more effective treatment strategy, potentially overcoming resistance to conventional therapies.

Neuropharmacology

Phenothiazines are well-known for their use in neuropharmacology, particularly as antipsychotic agents. The incorporation of a carboxaldehyde group enhances the pharmacological profile of these compounds, potentially increasing their efficacy and reducing side effects. Studies have indicated that modifications to the phenothiazine structure can lead to improved binding affinities for neurotransmitter receptors, which is critical in the development of new psychiatric medications .

Photochemistry and Photocatalysis

Photocatalytic Applications

Recent research has highlighted the photocatalytic capabilities of extended phenothiazine derivatives under visible light. PTCA and its analogs have been shown to efficiently catalyze oxidative coupling reactions of amines to imines when exposed to sunlight. This property is particularly valuable for green chemistry applications, where sustainable processes are desired . The ability of PTCA to absorb light and facilitate chemical reactions opens avenues for its use in organic synthesis and environmental remediation.

Materials Science

Optoelectronic Devices

Phenothiazine derivatives are being explored as components in organic electronic materials due to their favorable electronic properties. The unique electron-rich nitrogen and sulfur atoms in PTCA contribute to its role as a redox-active unit in donor-acceptor systems. This characteristic is essential for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where efficient charge transport and light emission are crucial .

Dyes and Sensors

The photoluminescent properties of PTCA make it suitable for use as a dye in various applications, including biological imaging and sensors. Its ability to form stable radical cations allows for distinct colorimetric responses under specific conditions, making it a valuable marker for proteins and DNA .

Summary Table of Applications

Case Studies

- Dual Inhibition Mechanism

- Photocatalytic Efficiency

- Optoelectronic Properties

作用機序

The mechanism of action of phenothiazine-10-carboxaldehyde involves its interaction with various molecular targets and pathways:

類似化合物との比較

Phenothiazine-10-carboxaldehyde can be compared with other phenothiazine derivatives:

Phenothiazine: The parent compound, known for its use in antipsychotic medications.

Phenothiazine-10-carboxylic acid: An oxidized form with different chemical properties.

Phenothiazine-10-methanol:

Uniqueness: this compound is unique due to its formyl group at the 10-position, which allows for further chemical modifications and applications in various fields .

生物活性

Phenothiazine-10-carboxaldehyde is a derivative of phenothiazine, a compound known for its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its antitumor properties, interactions with various biological targets, and potential therapeutic applications.

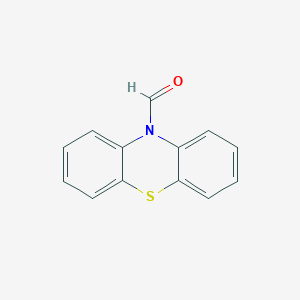

Chemical Structure and Properties

This compound (C₁₃H₉NOS) features a phenothiazine core with a carboxaldehyde functional group at the 10-position. This structural modification enhances its reactivity and biological profile. The compound's molecular structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of phenothiazine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell growth through various mechanisms:

- Inhibition of Farnesyltransferase : It acts as a dual inhibitor of farnesyltransferase (FT) and tubulin polymerization, critical pathways in cancer cell proliferation. Research indicates that certain derivatives exhibit IC₅₀ values in the low micromolar range against cancer cell lines such as HepG2 and HL-60 .

- Mechanisms of Action : The antitumor effects are attributed to the ability of phenothiazine derivatives to reduce free radicals in cancer environments and to interact with amino acids through imination or transimination processes. This interaction may inhibit key enzymes involved in tumor growth .

Table 1: Antitumor Activity of Phenothiazine Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 0.22 | Inhibition of farnesyltransferase |

| Phenothiazine derivative 1l | HL-60 | 0.71 | Tubulin polymerization inhibition |

| TEGylated derivative | HeLa | 0.04 | Antioxidant activity |

Neurological Applications

Phenothiazines have also been explored for their neuroprotective properties. Studies suggest that this compound may possess cholinesterase inhibitory activity, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. This compound may modulate the endocannabinoid system, which is implicated in memory and learning processes .

Case Studies and Research Findings

- Antitumor Efficacy : A study examined various phenothiazine derivatives' efficacy against different cancer cell lines, revealing that this compound exhibited significant cytotoxicity, particularly against liver and leukemia cells. The study emphasized the importance of structural modifications for enhancing antitumor activity .

- Cholinesterase Inhibition : Another investigation focused on hybrid compounds combining phenothiazines with donepezil-like structures, demonstrating enhanced cholinesterase inhibition alongside neuroprotective effects, which could be beneficial in Alzheimer's treatment .

- Photophysical Properties : Extended studies on phenothiazines indicated that modifications like carboxaldehyde groups could enhance light absorption properties, potentially leading to applications in photodynamic therapy for cancer treatment .

特性

IUPAC Name |

phenothiazine-10-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-9-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXXEOZCWDXNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456652 | |

| Record name | Phenothiazine-10-carboxadehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-67-4 | |

| Record name | Phenothiazine-10-carboxadehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。